molecular formula C6H7N3 B141807 Cyanamide, [2-(dimethylamino)-2-cyclopropen-1-ylidene]-(9CI) CAS No. 130380-13-1

Cyanamide, [2-(dimethylamino)-2-cyclopropen-1-ylidene]-(9CI)

Cat. No. B141807
M. Wt: 121.14 g/mol
InChI Key: FAXCFPRSVVQSFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyanamide, [2-(dimethylamino)-2-cyclopropen-1-ylidene]-(9CI) is a chemical compound that has been extensively studied for its various applications in scientific research. It is a versatile molecule that has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism Of Action

The mechanism of action of cyanamide is complex and varies depending on its application. In organic synthesis, cyanamide acts as a nucleophile, attacking electrophilic carbon atoms in the reactant molecule. In biological systems, cyanamide has been shown to inhibit enzymes involved in various metabolic pathways, including alcohol dehydrogenase and aldehyde dehydrogenase. This inhibition leads to the accumulation of toxic metabolites, resulting in cell death.

Biochemical And Physiological Effects

Cyanamide has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In animal studies, cyanamide has been shown to induce oxidative stress, leading to DNA damage and cell death. Cyanamide has also been shown to inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, cyanamide has been investigated for its potential as a therapeutic agent for diabetes, as it has been shown to improve insulin sensitivity and glucose metabolism.

Advantages And Limitations For Lab Experiments

Cyanamide has several advantages for use in lab experiments, including its low cost, high reactivity, and versatility. However, cyanamide also has several limitations, including its toxicity and instability in aqueous solutions. Care must be taken when handling cyanamide, as it can cause skin irritation and respiratory distress.

Future Directions

There are several future directions for the study of cyanamide. One area of research is the development of new synthetic routes for the production of cyanamide and its derivatives. Additionally, the potential therapeutic applications of cyanamide for various diseases, including cancer and diabetes, warrant further investigation. Finally, the use of cyanamide as a catalyst in organic reactions and as a reagent in the preparation of heterocyclic compounds presents exciting opportunities for the development of new organic compounds with unique properties.

Synthesis Methods

Cyanamide can be synthesized through several methods, including the reaction of calcium cyanamide with ammonium chloride, the reaction of calcium cyanamide with hydrochloric acid, and the reaction of urea with calcium oxide. The most commonly used method is the reaction of calcium cyanamide with ammonium chloride, which produces cyanamide and calcium chloride as byproducts.

Scientific Research Applications

Cyanamide has been widely used in scientific research due to its diverse range of applications. It has been used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Cyanamide has also been used as a catalyst in organic reactions, as well as a reagent in the preparation of heterocyclic compounds. Additionally, cyanamide has been investigated for its potential as a therapeutic agent for various diseases, including cancer, diabetes, and Alzheimer's disease.

properties

CAS RN

130380-13-1

Product Name

Cyanamide, [2-(dimethylamino)-2-cyclopropen-1-ylidene]-(9CI)

Molecular Formula

C6H7N3

Molecular Weight

121.14 g/mol

IUPAC Name

[2-(dimethylamino)cycloprop-2-en-1-ylidene]cyanamide

InChI

InChI=1S/C6H7N3/c1-9(2)6-3-5(6)8-4-7/h3H,1-2H3

InChI Key

FAXCFPRSVVQSFY-UHFFFAOYSA-N

SMILES

CN(C)C1=CC1=NC#N

Canonical SMILES

CN(C)C1=CC1=NC#N

synonyms

Cyanamide, [2-(dimethylamino)-2-cyclopropen-1-ylidene]- (9CI)

Origin of Product

United States

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